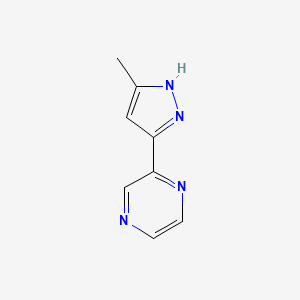![molecular formula C14H10ClFN2O3 B2729297 [(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 389812-28-6](/img/structure/B2729297.png)
[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound used in scientific research. It is commonly referred to as CMFPC or CMFPC-Cl. This compound has gained attention in recent years due to its potential applications in the field of medicinal chemistry. The purpose of
Wissenschaftliche Forschungsanwendungen
[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties. The compound has also been studied for its potential use in the treatment of cancer. The anti-cancer activity of this compound has been attributed to its ability to inhibit the activity of a protein called Aurora kinase A, which is involved in cell division.
Wirkmechanismus
The mechanism of action of [(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is not fully understood. However, it has been shown to inhibit the activity of Aurora kinase A, which is a key regulator of cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory and analgesic properties in animal models. The compound has also been studied for its potential use in the treatment of cancer. In vitro studies have shown that this compound inhibits the activity of Aurora kinase A, leading to cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify. It has also been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. However, there are limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential as a therapeutic agent.
Zukünftige Richtungen
For research include the development of more potent and selective inhibitors of Aurora kinase A, the evaluation of the compound's potential as a therapeutic agent for the treatment of cancer, and the determination of its mechanism of action.
Synthesemethoden
[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-chloro-3-pyridinecarboxylic acid with N-(4-fluorophenyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound. The compound can be purified using standard techniques such as column chromatography.
Eigenschaften
IUPAC Name |
[2-(4-fluoroanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c15-13-11(2-1-7-17-13)14(20)21-8-12(19)18-10-5-3-9(16)4-6-10/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRTZQCRTPFXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2729215.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2729217.png)
![5-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2729218.png)
![7-benzyl-8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2729219.png)

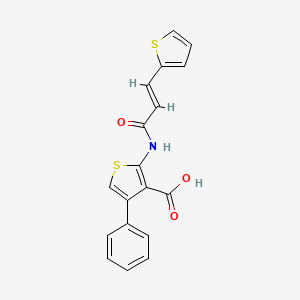

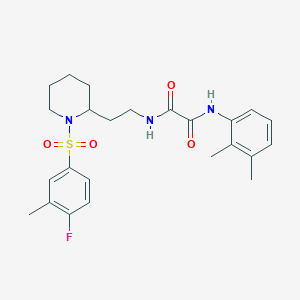
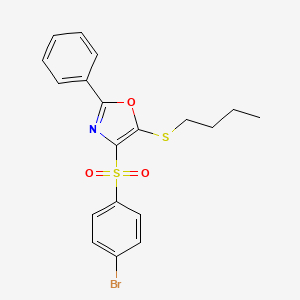
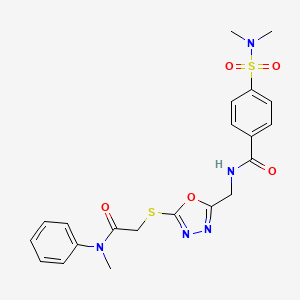

![N-cyclopentyl-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2729235.png)
